Benzene, 1-nitroso-4-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-nitroso-4-(phenylthio)- is an organic compound with the molecular formula C12H9NOS It is characterized by the presence of a nitroso group (-NO) and a phenylthio group (-SPh) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitroso-4-(phenylthio)- can be achieved through several methods. One common approach involves the reduction of nitro compounds or the oxidation of amino precursors. The direct nitrosation of aromatic compounds is also a viable method. For instance, the reaction of diphenylmercury with nitrosyl bromide (NOBr) can yield nitroso compounds .
Industrial Production Methods: Industrial production of Benzene, 1-nitroso-4-(phenylthio)- typically involves optimized classical synthetic pathways. These methods often include the use of specific reagents and conditions to ensure high yield and purity. Solvent-free solid-state preparative methods combined with purification techniques are also employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-nitroso-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso or phenylthio groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (HCl) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-nitroso-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitroso group is involved in cellular signaling processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-nitroso-4-(phenylthio)- involves its interaction with molecular targets through its nitroso and phenylthio groups. The nitroso group can participate in redox reactions, influencing cellular signaling pathways. The phenylthio group can interact with various enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Nitrosobenzene (C6H5NO): A prototypical nitroso compound with similar redox properties.
Nitrobenzene (C6H5NO2): An oxidized form of nitrosobenzene with distinct chemical behavior.
Aniline (C6H5NH2): A reduced form of nitrosobenzene, commonly used in the synthesis of dyes and pharmaceuticals.
Uniqueness: Benzene, 1-nitroso-4-(phenylthio)- is unique due to the presence of both nitroso and phenylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its involvement in biological processes make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
83504-80-7 |
---|---|
Molekularformel |
C12H9NOS |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
1-nitroso-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9NOS/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
ZJJZKULIQWNROF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.